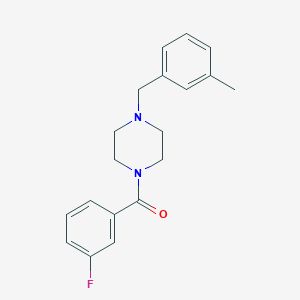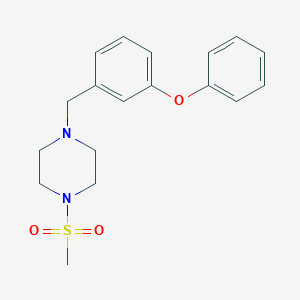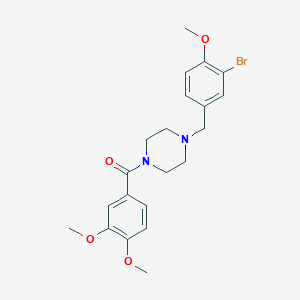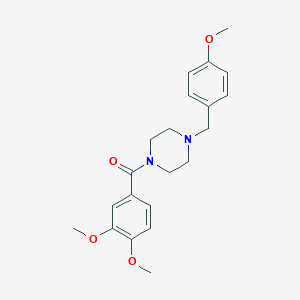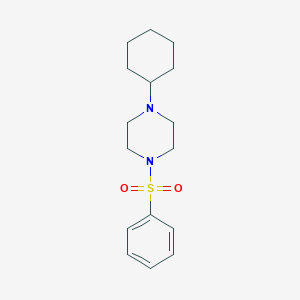![molecular formula C23H33NO7 B249271 2-{[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy}-N-isopropyl-N-phenylacetamide](/img/structure/B249271.png)
2-{[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy}-N-isopropyl-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy}-N-isopropyl-N-phenylacetamide is a complex organic compound with a unique structure that includes multiple dioxolane and dioxolane-like rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy}-N-isopropyl-N-phenylacetamide typically involves multiple steps, including the formation of dioxolane rings and subsequent functionalization. One common method involves the condensation reaction between glycolic acid and acetone in the presence of phosphorus pentoxide (P₂O₅) in diethyl ether . This reaction forms the dioxolane ring, which is then further functionalized to introduce the isopropyl and phenylacetamide groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy}-N-isopropyl-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the phenylacetamide moiety, using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (KMnO₄, CrO₃), reducing agents (LiAlH₄, NaBH₄), and bases (NaOH, KOtBu). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-{[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy}-N-isopropyl-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of 2-{[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy}-N-isopropyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-1,3-dioxolan-4-one: A related compound with a simpler structure, used in similar synthetic applications.
1,3-Dioxolane-4-methanol, 2,2-dimethyl-:
Uniqueness
2-{[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy}-N-isopropyl-N-phenylacetamide is unique due to its complex structure, which includes multiple dioxolane and dioxolane-like rings. This complexity allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C23H33NO7 |
|---|---|
Poids moléculaire |
435.5 g/mol |
Nom IUPAC |
2-[[(3aR,5R,6S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy]-N-phenyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C23H33NO7/c1-14(2)24(15-10-8-7-9-11-15)17(25)13-26-19-18(16-12-27-22(3,4)29-16)28-21-20(19)30-23(5,6)31-21/h7-11,14,16,18-21H,12-13H2,1-6H3/t16?,18-,19+,20-,21-/m1/s1 |
Clé InChI |
NJHYYAKMLCLPQN-KEAPPQJHSA-N |
SMILES isomérique |
CC(C)N(C1=CC=CC=C1)C(=O)CO[C@@H]2[C@@H]3[C@H](O[C@@H]2C4COC(O4)(C)C)OC(O3)(C)C |
SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)COC2C(OC3C2OC(O3)(C)C)C4COC(O4)(C)C |
SMILES canonique |
CC(C)N(C1=CC=CC=C1)C(=O)COC2C(OC3C2OC(O3)(C)C)C4COC(O4)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


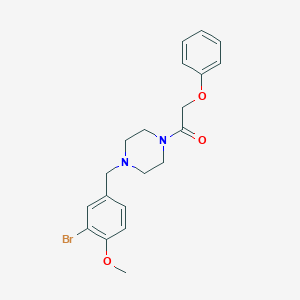
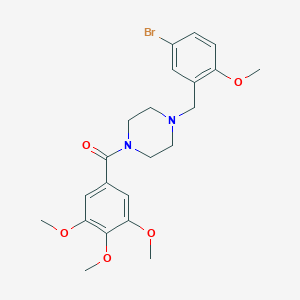
![1-(2,3-Dimethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B249192.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B249193.png)
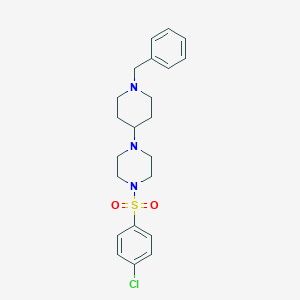
![1-Bicyclo[2.2.1]hept-2-yl-4-(2-thienylcarbonyl)piperazine](/img/structure/B249195.png)
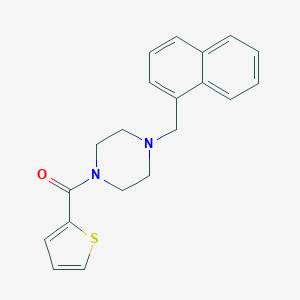
![(3-CHLOROPHENYL)[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE](/img/structure/B249199.png)
![1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(4-METHYLBENZENESULFONYL)PIPERAZINE](/img/structure/B249201.png)
